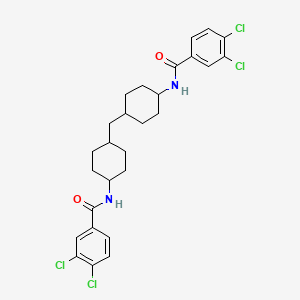![molecular formula C14H16N2O4S B4966262 propyl {[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B4966262.png)
propyl {[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Propyl {[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a thioester derivative of 1,3,4-oxadiazole, which is a heterocyclic organic compound.
Mechanism of Action
The mechanism of action of propyl {[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate is not fully understood. However, it is believed to exert its antimicrobial and antifungal activities by inhibiting the growth of microorganisms and disrupting their cell membranes. Its anticancer properties are thought to be due to its ability to induce apoptosis (programmed cell death) in cancer cells. The compound's fluorescent properties are attributed to its ability to bind to specific biological molecules and emit fluorescence upon excitation.
Biochemical and Physiological Effects:
Propyl {[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate has been shown to have a range of biochemical and physiological effects. It has been reported to inhibit the growth of various microorganisms, including bacteria and fungi. The compound has also been shown to induce apoptosis in cancer cells and inhibit their proliferation. Additionally, it has been studied for its potential use in detecting biological molecules due to its fluorescent properties.
Advantages and Limitations for Lab Experiments
Propyl {[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in high yields and purity. Its fluorescent properties make it a useful tool for detecting biological molecules. However, the compound's mechanism of action is not fully understood, which limits its potential applications. Additionally, further studies are needed to determine its toxicity and potential side effects.
Future Directions
There are several future directions for the study of propyl {[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate. One potential direction is the development of new drugs for the treatment of various diseases, including cancer and microbial infections. Additionally, the compound's fluorescent properties could be further explored for use in detecting specific biological molecules. Further studies are also needed to determine the compound's mechanism of action and potential side effects. Overall, propyl {[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate has significant potential for use in various fields of scientific research.
Synthesis Methods
The synthesis of propyl {[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate involves the reaction of 4-methoxybenzohydrazide with thioacetic acid in the presence of phosphorous oxychloride. The resulting compound is then reacted with propyl bromide to obtain the final product. The synthesis method has been optimized to obtain high yields and purity of the compound.
Scientific Research Applications
Propyl {[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate has been extensively studied for its potential applications in various fields of scientific research. It has been reported to exhibit antimicrobial, antifungal, and anticancer properties. The compound has also been investigated for its potential use as a fluorescent probe for detecting biological molecules. Additionally, it has been studied for its potential application in the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
propyl 2-[[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S/c1-3-8-19-12(17)9-21-14-16-15-13(20-14)10-4-6-11(18-2)7-5-10/h4-7H,3,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHJNEYAUNNZBMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)CSC1=NN=C(O1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Propyl {[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(4-chlorophenyl)thio]ethyl}-1-(ethylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4966185.png)
![1-benzyl-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-ol](/img/structure/B4966191.png)
![N-(2-methoxyethyl)-3-[1-(2,3,4-trimethoxybenzyl)-4-piperidinyl]propanamide](/img/structure/B4966195.png)

![6-(3,4-dimethylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4966207.png)
![2-chloro-N'-[methoxy(phenyl)acetyl]benzohydrazide](/img/structure/B4966210.png)


![3-allyl-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4966222.png)
![3'-{[(4-nitrophenyl)amino]carbonyl}-4-biphenylyl acetate](/img/structure/B4966229.png)
![2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B4966247.png)
![methyl N-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-L-isoleucinate](/img/structure/B4966270.png)
![3-[(2-hydroxyphenyl)amino]-1-(3,4,5-trimethoxyphenyl)-2-propen-1-one](/img/structure/B4966281.png)